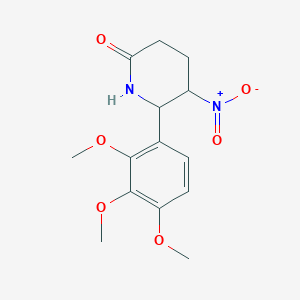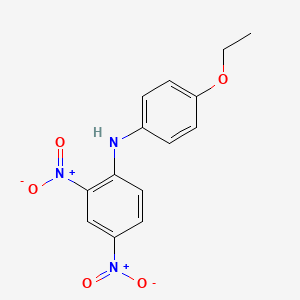![molecular formula C21H23ClN2O3 B5127766 2-chloro-N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5127766.png)
2-chloro-N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research. It was first synthesized in 1984 by Kettner et al. and has since been used in various fields of research, including biochemistry, molecular biology, and biotechnology.
Mechanism of Action
2-chloro-N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide inhibits serine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, preventing the protease from cleaving its substrate. This compound is a broad-spectrum inhibitor, meaning it can inhibit a wide range of serine proteases.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In biochemical studies, it has been used to study the function of serine proteases and their role in various biological processes. In physiological studies, it has been used to investigate the role of serine proteases in diseases such as cancer and inflammation.
Advantages and Limitations for Lab Experiments
2-chloro-N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases, making it ideal for studying their function. It is also stable and easy to use, making it a popular choice for researchers. However, there are also limitations to its use. This compound is an irreversible inhibitor, meaning it permanently binds to the active site of the enzyme. This can make it difficult to study the effects of proteases on biological processes in vivo.
Future Directions
For the use of 2-chloro-N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide include the study of its potential as a cancer treatment and the development of new serine protease inhibitors.
Synthesis Methods
2-chloro-N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide is synthesized through the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with N,N-diethylethylenediamine in the presence of triethylamine to form 1-(diethylamino)-2-(4-methoxyphenyl)ethanone. The final step involves the reaction of 1-(diethylamino)-2-(4-methoxyphenyl)ethanone with 2-chlorobenzoyl chloride in the presence of triethylamine to form this compound.
Scientific Research Applications
2-chloro-N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide has been widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit proteases such as trypsin, chymotrypsin, and thrombin. This compound is also used in the purification of proteins and the study of protein-protein interactions. It has been used in various fields of research, including biochemistry, molecular biology, and biotechnology.
properties
IUPAC Name |
2-chloro-N-[(Z)-3-(diethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-4-24(5-2)21(26)19(14-15-10-12-16(27-3)13-11-15)23-20(25)17-8-6-7-9-18(17)22/h6-14H,4-5H2,1-3H3,(H,23,25)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYYTLUAFKDWKJ-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127693.png)
![1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B5127695.png)

![4-[3-(4-bromophenoxy)propyl]morpholine oxalate](/img/structure/B5127718.png)
![4-[(2,7-diiododibenzo[a,c]phenazin-11-yl)oxy]aniline](/img/structure/B5127722.png)

![3-(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5127742.png)
![3-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid](/img/structure/B5127762.png)
![2-(3-methoxyphenyl)-N-[3-(methylthio)benzyl]acetamide](/img/structure/B5127767.png)
![N-methyl-2-[(8-quinolinyloxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5127775.png)

![5-bromobicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B5127786.png)
